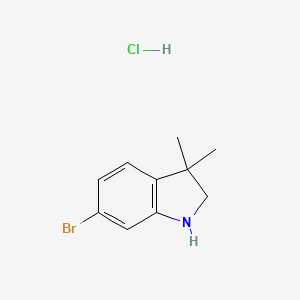
6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
概要
説明
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd position of the indole ring, along with a hydrochloride salt form.
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, which result from their interactions with their targets .
準備方法
The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
化学反応の分析
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyl-2,3-dihydro-1H-indole. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar compounds to 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride include:
3,3-Dimethyl-2,3-dihydro-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-indole: Lacks the methyl groups, affecting its steric and electronic properties.
特性
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFORUYQLBLZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Br)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)
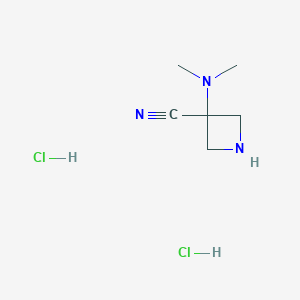
![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)

![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)
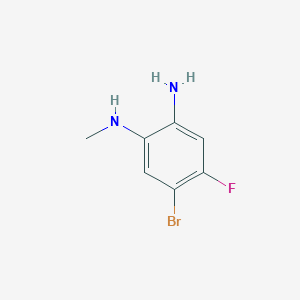

![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)

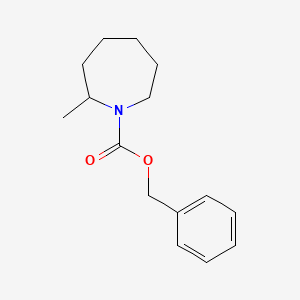
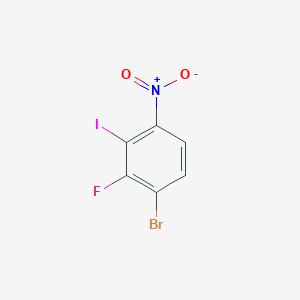
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)
